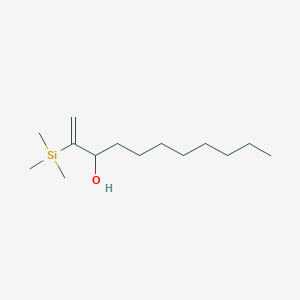
2-(Trimethylsilyl)undec-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)undec-1-EN-3-OL is an organic compound characterized by the presence of a trimethylsilyl group attached to an undec-1-en-3-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an unsaturated alcohol moiety. The trimethylsilyl group imparts specific chemical properties, such as increased volatility and chemical inertness, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)undec-1-EN-3-OL typically involves the reaction of an appropriate undec-1-en-3-ol precursor with a trimethylsilylating agent. One common method is the reaction of undec-1-en-3-ol with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)undec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the unsaturated alcohol to saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of hydroxyl groups or other substituted derivatives.
Scientific Research Applications
2-(Trimethylsilyl)undec-1-EN-3-OL finds applications in various scientific research fields:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)undec-1-EN-3-OL involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation of alcohols and phenols.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A stronger silylating agent compared to TMSCl.
Trimethylsilyl cyanide (TMSCN): Used in the synthesis of nitriles and other cyanide derivatives.
Uniqueness
2-(Trimethylsilyl)undec-1-EN-3-OL is unique due to its specific combination of an unsaturated alcohol and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
86997-34-4 |
|---|---|
Molecular Formula |
C14H30OSi |
Molecular Weight |
242.47 g/mol |
IUPAC Name |
2-trimethylsilylundec-1-en-3-ol |
InChI |
InChI=1S/C14H30OSi/c1-6-7-8-9-10-11-12-14(15)13(2)16(3,4)5/h14-15H,2,6-12H2,1,3-5H3 |
InChI Key |
SJAGVDJNAWWYED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=C)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


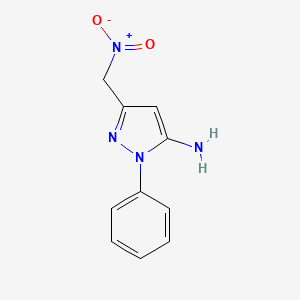
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
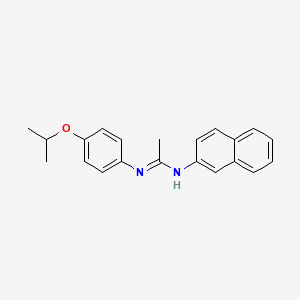
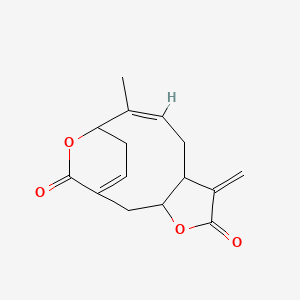


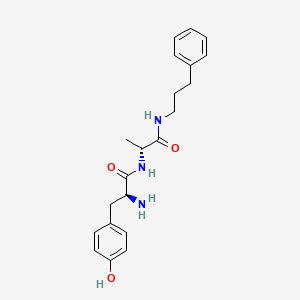

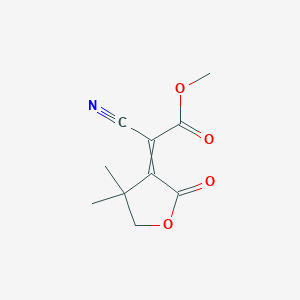
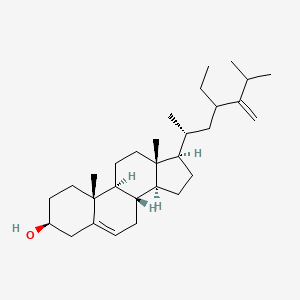
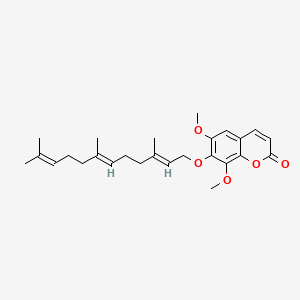
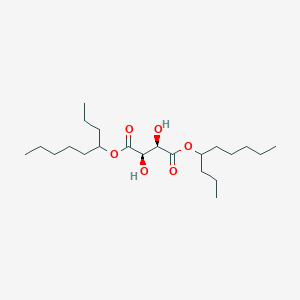
![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)

